molecular formula C11H11ClO4S B2599058 1-(4-Chlorobenzenesulfonyl)cyclobutane-1-carboxylic acid CAS No. 879361-76-9

1-(4-Chlorobenzenesulfonyl)cyclobutane-1-carboxylic acid

Cat. No.: B2599058
CAS No.: 879361-76-9
M. Wt: 274.72
InChI Key: OTNJJMRXPYYIIS-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H11ClO4S and a molecular weight of 274.72 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group and a 4-chlorobenzenesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Chlorobenzenesulfonyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with 4-chlorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzenesulfonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on biomolecules, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

1-(4-Chlorobenzenesulfonyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Methylbenzenesulfonyl)cyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of a chlorine atom.

    1-(4-Nitrobenzenesulfonyl)cyclobutane-1-carboxylic acid: Contains a nitro group, which significantly alters its chemical properties and reactivity.

    1-(4-Fluorobenzenesulfonyl)cyclobutane-1-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c12-8-2-4-9(5-3-8)17(15,16)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNJJMRXPYYIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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